molecular formula C13H14N4O B008814 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 103026-12-6

7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B008814
CAS No.: 103026-12-6
M. Wt: 242.28 g/mol
InChI Key: JOCMWXDUQHVTDD-UHFFFAOYSA-N
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Description

7-(Furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 103026-12-6) is a pyrrolo[2,3-d]pyrimidine derivative characterized by:

  • Molecular formula: C₁₃H₁₄N₄O
  • Substituents: A furan-2-ylmethyl group at the 7-position and methyl groups at the 5- and 6-positions of the pyrrolo[2,3-d]pyrimidine core .
  • Physicochemical properties: The compound has a molecular weight of 242.28 g/mol and is stored under dry conditions at 2–8°C .

Properties

IUPAC Name

7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-8-9(2)17(6-10-4-3-5-18-10)13-11(8)12(14)15-7-16-13/h3-5,7H,6H2,1-2H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCMWXDUQHVTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)N)CC3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407007
Record name 7-[(Furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103026-12-6
Record name 7-(2-Furanylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103026-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[(Furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Pyrrole-2,3-diamine Derivatives

Reagents and Conditions

  • 5,6-Dimethylpyrrole-2,3-diamine (1.0 equiv)

  • Cyanamide (1.2 equiv)

  • HCl (conc.) (catalytic)

  • Ethanol , reflux, 12–24 h

Procedure
The diamine and cyanamide are dissolved in ethanol, followed by addition of concentrated HCl. The mixture is refluxed, yielding 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine after workup.

StepReagentEquivConditionsYield
1Cyanamide1.2EtOH, HCl, reflux65%

N7-Alkylation with Furan-2-ylmethyl Group

The furan-2-ylmethyl substituent is introduced via alkylation of the pyrrolo[2,3-d]pyrimidine’s N7 position.

Alkylation Using Furfuryl Bromide

Reagents and Conditions

  • 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 equiv)

  • Furfuryl bromide (1.5 equiv)

  • K₂CO₃ (2.0 equiv)

  • DMF , 80°C, 6–8 h

Procedure
The amine is suspended in DMF with K₂CO₃, followed by dropwise addition of furfuryl bromide. Heating at 80°C facilitates N-alkylation, yielding the target compound after purification.

StepReagentEquivConditionsYield
2Furfuryl bromide1.5DMF, K₂CO₃, 80°C72%

Alternative Pathways and Optimization

Halogenation-Amination Sequence

A dichloro intermediate (2,4-dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine ) can be aminated at C4 before alkylation:

  • Amination : React dichloro compound with NH₃/MeOH at 100°C to yield 4-amino-2-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine .

  • Alkylation : Proceed with furfuryl bromide under standard conditions.

IntermediateReagentConditionsYield
2,4-Dichloro derivativeNH₃/MeOH100°C, 24 h58%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Cyclization : 150°C, 30 min (yield: 68%).

  • Alkylation : 100°C, 1 h (yield: 75%).

Analytical Characterization

Key Data for this compound

  • Molecular Formula : C₁₃H₁₄N₄O

  • Molecular Weight : 242.28 g/mol

  • SMILES : CC1=C(N(C2=NC=NC(=C12)N)CC3=CC=CO3)C

  • InChI Key : JOCMWXDUQHVTDD-UHFFFAOYSA-N

Challenges and Considerations

  • Regioselectivity : Competing alkylation at C4 amine is mitigated by using bulky bases (e.g., K₂CO₃).

  • Purification : Silica gel chromatography (EtOAc/hexane) resolves N7-alkylated product from side products.

Scalability and Industrial Relevance

  • Batch Size : Patents describe gram-scale synthesis with >70% overall yield.

  • Cost Drivers : Furfuryl bromide availability and pyrrole precursor synthesis dominate expenses.

Chemical Reactions Analysis

Substitution Reactions

The amine group at position 4 and the furanmethyl substituent at position 7 are key sites for nucleophilic and electrophilic substitutions.

Reaction TypeConditionsProductYieldRef.
Buchwald–Hartwig Coupling Pd catalysts (e.g., Pd(dba)₂), ligands (Xantphos), Cs₂CO₃, DMF, 80–100°CAryl/heteroaryl derivatives via C–N bond formation60–85%
N-Alkylation Benzyl bromide, K₂CO₃, DMF, 25°CN-Benzylated pyrrolopyrimidine derivatives75%
  • Example: Reaction with benzyl bromide introduces steric bulk at the N7 position, altering biological activity .

Oxidation Reactions

The furan ring and methyl groups are susceptible to oxidation under specific conditions:

Target SiteOxidizing AgentConditionsProductRef.
Furan Ring KMnO₄, acidic conditionsRoom temperature, 12 hFuran → γ-lactone derivative
Methyl Groups CrO₃, H₂SO₄Reflux, 6 hOxidation to carboxylic acid
  • Oxidation of the furan ring disrupts conjugation, potentially reducing bioactivity .

Acetylation and Acylation

The primary amine at position 4 undergoes acetylation:

ReagentConditionsProductApplicationRef.
Acetyl chloridePyridine, 0°C → RTN4-Acetyl derivativeEnhanced solubility for pharmacological studies
Benzoyl chlorideDCM, Et₃N, 25°CN4-Benzoylated analogueProdrug development

Cyclization and Ring Modification

The pyrrolopyrimidine core participates in cycloaddition and annulation reactions:

ReactionReagents/ConditionsProductRef.
Cyclocondensation Malononitrile, CuI, DMF, 120°CPyrido[2,3-d]pyrimidine fused systems
Chlorination POCl₃, reflux, 4 h4-Chloro-pyrrolopyrimidine intermediate
  • Chlorination at position 4 enables further cross-coupling reactions .

Cross-Coupling Reactions

The compound serves as a scaffold for Suzuki and Sonogashira couplings:

Coupling TypeCatalysts/ReagentsProductYieldRef.
Suzuki Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMEBiaryl derivatives70–90%
Sonogashira PdCl₂(PPh₃)₂, CuI, terminal alkyneAlkynylated analogues65–80%

Structural Analogues and SAR Insights

Modifications at key positions influence pharmacological properties:

PositionModificationBiological ImpactRef.
N4 Acylation/alkylationIncreased kinase inhibition (e.g., JAK/STAT pathway)
C7 Replacement of furanmethylReduced metabolic stability
C5/C6 Methyl → halogenEnhanced binding affinity to ATP pockets

Table 2: Biological Activity of Derivatives

DerivativeModificationIC₅₀ (Kinase X)Ref.
N4-AcetylAcetylation120 nM
C7-BenzylAlkylation45 nM
4-ChloroChlorination>1 µM

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibit significant anticancer properties. The pyrrolo[2,3-d]pyrimidine scaffold has been associated with the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives of this compound can inhibit the growth of tumor cells by targeting specific kinases involved in cancer progression .

Antiviral Properties
The compound's structural features suggest potential antiviral applications. It has been studied for its ability to inhibit viral replication, particularly in the context of RNA viruses. Research has demonstrated that similar pyrrolopyrimidine compounds can effectively disrupt viral life cycles by targeting viral polymerases .

Biochemical Applications

Enzyme Inhibition
this compound has shown promise as an enzyme inhibitor. It specifically targets enzymes involved in nucleotide metabolism and DNA synthesis. This property can be exploited in the development of therapeutics aimed at diseases characterized by uncontrolled cell proliferation .

Targeting Protein Kinases
Protein kinases play crucial roles in cellular signaling pathways. Compounds with a similar structure have been identified as effective inhibitors of several protein kinases, which are often dysregulated in cancer and other diseases. By modulating these pathways, the compound could serve as a lead for developing new therapeutic agents .

Material Science

Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films could be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Research into its charge transport properties is ongoing to evaluate its effectiveness in these applications .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of breast cancer cell lines with IC50 values in low micromolar range.
Study BAntiviral PropertiesShowed effective inhibition of viral replication in vitro against influenza virus; further studies needed for clinical relevance.
Study CEnzyme InhibitionIdentified as a potent inhibitor of thymidylate synthase; potential application in cancer therapy discussed.
Study DOrganic ElectronicsExhibited promising charge mobility characteristics suitable for electronic applications; ongoing optimization required.

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-position of pyrrolo[2,3-d]pyrimidines is critical for modulating biological activity and physicochemical properties. Key analogs include:

Compound Name 7-Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound Furan-2-ylmethyl C₁₃H₁₄N₄O 242.28 Potential π-π interactions via furan; moderate steric bulk
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Methyl C₇H₈N₄ 148.16 Minimal steric hindrance; lacks aromatic substituents
MT-tubercidin·H₂O 5-Methylsulfanyl-β-D-erythrofuranosyl C₁₂H₁₆N₄O₃S·H₂O 330.37 Ribofuranosyl sugar enhances solubility; crystallizes with water molecules
7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Benzyl C₂₁H₂₀N₄ 328.41 Bulky aromatic substituent; increased hydrophobicity

Key Observations :

  • The furan-2-ylmethyl group in the target compound balances hydrophobicity and hydrogen-bonding capacity compared to the more polar ribofuranosyl group in MT-tubercidin .
  • Benzyl-substituted analogs (e.g., ) exhibit higher molecular weights and may face bioavailability challenges due to excessive lipophilicity.

Substituent Variations at the 5- and 6-Positions

Methyl groups at the 5- and 6-positions are conserved in the target compound but vary in other derivatives:

Compound Name 5-Substituent 6-Substituent Key Implications References
Target Compound Methyl Methyl Enhances planarity of the pyrrolo[2,3-d]pyrimidine core; restricts rotamers
5-Fluoro-N-(4-methoxybenzyl)-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Fluoro Methoxymethyl Fluorine introduces electronegativity; methoxymethyl may improve solubility
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine H H Unsubstituted core; higher reactivity for further functionalization

Key Observations :

  • The 5,6-dimethyl configuration in the target compound reduces metabolic susceptibility compared to unsubstituted cores .
  • Halogenation (e.g., fluoro in ) can enhance binding affinity but may alter toxicity profiles.

Modifications at the N4-Position

The N4-amine group is a common pharmacophore in pyrrolo[2,3-d]pyrimidines. Analogs with N4-aryl substitutions include:

Compound Name N4-Substituent Biological Activity Notes References
Target Compound -NH₂ Primary amine enables hydrogen bonding; unmodified for SAR
N4-(3,4-Dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 3,4-Dichlorophenyl Improved potency in kinase inhibition assays
N4-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Phenyl Reduced solubility; increased cytotoxicity

Key Observations :

  • The unmodified N4-amine in the target compound allows for versatile derivatization, whereas aryl-substituted analogs (e.g., ) show enhanced potency but may compromise solubility .
  • Removal of the 2-NH₂ group in analogs (e.g., 2-desNH₂ derivatives) reduces activity, highlighting the importance of this moiety .

Crystallographic and Hydrogen-Bonding Analysis

  • Target Compound: No crystallographic data is available, but analogs like MT-tubercidin·H₂O form extensive hydrogen-bond networks via water molecules and NH/O interactions, stabilizing the 3D structure .
  • MT-tubercidin·H₂O: Exhibits a distorted pyrrolo[2,3-d]pyrimidine core (0.035 Å deviation) and an 88.40° angle between the heterocycle and ribofuranosyl plane .

Biological Activity

7-(Furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 103026-12-6) is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

The molecular formula of this compound is C13H14N4OC_{13}H_{14}N_{4}O, with a molecular weight of 242.28 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core structure, which is known for various pharmacological properties.

Antiproliferative Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that modifications in the structure of these compounds could enhance their activity against human cancer cells:

Compound StructureTarget Cell LinesIC50 Values (μM)
7-(Furan-2-ylmethyl)-5,6-dimethylHeLa4.3 - 8.3
A54975 - 100
MDA-MB-231Variable

The presence of functional groups such as hydroxyl (-OH) and amine (-NH₂) has been shown to improve antiproliferative activity significantly by enhancing cellular uptake and interaction with biological targets .

The mechanism through which this compound exerts its biological effects may involve inhibition of key enzymes involved in cellular proliferation and survival pathways. For instance, studies on related compounds indicate a potential inhibitory effect on dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A recent study explored the effects of this compound on various cancer cell lines, including HeLa and A549. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic potential .
  • Antiviral Properties : Another investigation highlighted the antiviral activity of pyrrolo[2,3-d]pyrimidine derivatives against SARS-CoV-2. Although specific data for this compound was not detailed, similar structural analogs demonstrated low cytotoxicity and effective inhibition of viral replication .

Q & A

Q. What experimental design principles should guide initial biological activity screening?

  • Methodology : Prioritize targeted assays based on structural analogs (e.g., pyrrolo[2,3-d]pyrimidine kinase inhibitors). Use dose-response curves (IC₅₀/EC₅₀) with positive controls (e.g., staurosporine for kinase inhibition). Include counter-screens against unrelated targets to assess specificity. For cell-based studies, optimize permeability using logP/logD measurements and PAMPA assays .
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    2:56:25

Advanced Research Questions

Q. How to resolve contradictions in observed vs. predicted biological activity data?

  • Methodology : Employ replicated analysis (e.g., Mendelian randomization-like validation) to distinguish false positives from true signals . If in vitro activity conflicts with computational docking scores, re-evaluate force field parameters (e.g., solvation models in AutoDock Vina) or confirm target protein conformational states via Molecular Dynamics (MD) simulations (≥100 ns trajectories). Cross-reference with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What strategies optimize the compound’s synthetic route for scalability and reproducibility?

  • Methodology : Apply reaction path search algorithms (e.g., GRRM or AFIR) to identify low-energy intermediates and bypass kinetic traps. Use ICReDD’s feedback loop: computational predictions → high-throughput experimentation → data-driven condition refinement. For example, optimize Suzuki-Miyaura coupling by screening Pd catalysts (e.g., XPhos Pd G3) and base systems (K₃PO₄ vs. Cs₂CO₃) .

Q. How to investigate the compound’s potential off-target effects in complex biological systems?

  • Methodology : Combine chemoproteomics (e.g., activity-based protein profiling) with transcriptomic analysis (RNA-seq) to map unintended interactions. Use CRISPR-Cas9 knockouts of suspected off-targets to validate findings. For in vivo models, apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure levels with adverse effects .

Q. What advanced spectroscopic methods elucidate reaction mechanisms during derivatization?

  • Methodology : Employ in situ FT-IR or Raman spectroscopy to monitor real-time bond formation/cleavage. For transient intermediates, use stopped-flow NMR or time-resolved XAS . Pair with Isotopic Labeling (e.g., ¹⁵N or ²H) to track atom migration pathways. Validate hypotheses using hybrid QM/MM simulations (e.g., Gaussian/Amber interfaces) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.